Product packaging for Pentamethylantimony(Cat. No.:CAS No. 15120-50-0)

Pentamethylantimony

Cat. No.: B082064
CAS No.: 15120-50-0
M. Wt: 196.93 g/mol
InChI Key: BBEVMUOEYNOTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Milestones in the Synthesis of Pentamethylantimony

The first synthesis of this compound was reported in 1953 by Georg Wittig and K. Torssell. electronicsandbooks.comuni-due.de Their work marked a significant achievement in organometallic chemistry. A subsequent, more accessible synthetic route was developed, which involves the reaction of trimethylstibine dichloride (Sb(CH₃)₃Cl₂) with two equivalents of methyl lithium (LiCH₃). wikipedia.org This method proceeds as follows:

Sb(CH₃)₃ + Cl₂ → Sb(CH₃)₃Cl₂ Sb(CH₃)₃Cl₂ + 2LiCH₃ → Sb(CH₃)₅ + 2LiCl wikipedia.org

Another reported method for its production is the reaction of trimethylantimony (B1201520) dibromide (Sb(CH₃)₃Br₂) with methyl lithium. wikipedia.org These synthetic advancements have been crucial for the detailed study of this compound's structure and reactivity.

This compound as a Representative Hypervalent Organometallic Compound

This compound is a classic example of a hypervalent organometallic compound. wikipedia.orgwikiwand.com Hypervalent molecules are those in which the main group element formally has more than eight electrons in its valence shell. In the case of Sb(CH₃)₅, the antimony atom is bonded to five carbon atoms, leading to a 10-electron configuration around the central atom.

The molecular structure of this compound has been determined to be a trigonal bipyramid. electronicsandbooks.comwikipedia.orgresearchgate.net This geometry features two distinct types of methyl group positions: axial and equatorial.

Structural FeatureValue
Molecular GeometryTrigonal Bipyramid
Axial Sb-C Bond Length~222 pm wikipedia.org
Equatorial Sb-C Bond Length~214 pm wikipedia.org
Axial C-Sb-C Bond Angle180°
Equatorial C-Sb-C Bond Angle120° wikipedia.org
Axial-Equatorial C-Sb-C Bond Angle90° wikipedia.org

The molecule exhibits fluxional behavior, meaning the axial and equatorial methyl groups can rapidly exchange positions. researchgate.net This process, likely occurring via a Berry pseudorotation mechanism through a square pyramidal transition state, results in a single signal in the ¹H and ¹³C NMR spectra, even at temperatures as low as -100 °C. wikipedia.orgresearchgate.net

Positioning of this compound in Pnictogen Organometallic Chemistry

This compound is a key member of the pentavalent organo-pnictogen compounds, which include elements from Group 15 of the periodic table. Its properties and structure provide valuable insights when compared to its lighter and heavier congeners.

Comparison with other Pentamethyl Pnictogen Compounds:

Pentamethylarsenic (As(CH₃)₅): Similar to this compound, pentamethylarsenic adopts a trigonal bipyramidal structure. wikipedia.org However, the synthesis of As(CH₃)₅ proved to be more challenging, with initial claims of its synthesis in 1862 being irreproducible. It was successfully synthesized and characterized in 1973. wikipedia.org

Pentamethylbismuth (B12692907) (Bi(CH₃)₅): This compound is less stable than this compound. wikipedia.org Its synthesis was achieved more recently, and like its antimony and arsenic counterparts, it possesses a trigonal bipyramidal structure. electronicsandbooks.com The lower stability is attributed to the inert pair effect, which is more pronounced in bismuth. wikipedia.org

Pentamethylphosphorus (P(CH₃)₅): This compound has not yet been synthesized. electronicsandbooks.com

Pentamethylnitrogen (N(CH₃)₅): This compound is not known to exist. electronicsandbooks.com

The stability of these pentavalent compounds decreases down the group, with this compound being more stable than pentamethylbismuth. wikipedia.org This trend is a hallmark of the increasing inertness of the s-electrons in the heavier p-block elements.

The study of this compound and its analogues has been instrumental in understanding the bonding, structure, and reactivity of hypervalent compounds within the pnictogen group. Its unique characteristics continue to make it a subject of interest in the field of organometallic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15Sb B082064 Pentamethylantimony CAS No. 15120-50-0

Properties

CAS No.

15120-50-0

Molecular Formula

C5H15Sb

Molecular Weight

196.93 g/mol

IUPAC Name

pentamethyl-λ5-stibane

InChI

InChI=1S/5CH3.Sb/h5*1H3;

InChI Key

BBEVMUOEYNOTTE-UHFFFAOYSA-N

SMILES

C[Sb](C)(C)(C)C

Canonical SMILES

C[Sb](C)(C)(C)C

Other CAS No.

15120-50-0

Origin of Product

United States

Synthetic Methodologies for Pentamethylantimony

Synthesis from Trimethylantimony (B1201520) Dibromide and Methyl Lithium

One of the primary routes for synthesizing pentamethylantimony involves the reaction of trimethylantimony dibromide (Sb(CH₃)₃Br₂) with methyl lithium (CH₃Li). wikipedia.org In this reaction, the two bromine atoms attached to the central antimony atom are substituted by methyl groups. The reaction requires two equivalents of methyl lithium to ensure the complete substitution of both bromide ligands. wikipedia.org The lithium bromide (LiBr) salt is formed as a byproduct.

Reaction Summary Table

Reactant Reagent Product Byproduct Stoichiometry (Reactant:Reagent)

Synthesis from Trimethylstibine Dichloride and Methyl Lithium

An alternative and widely cited method for producing this compound begins with trimethylstibine (Sb(CH₃)₃). wikipedia.org This process involves two distinct steps. First, trimethylstibine is oxidized by reacting it with elemental chlorine (Cl₂) to form trimethylantimony dichloride (Sb(CH₃)₃Cl₂). wikipedia.org

Step 1: Chlorination Sb(CH₃)₃ + Cl₂ → Sb(CH₃)₃Cl₂

In the second step, the newly formed trimethylantimony dichloride is treated with two equivalents of methyl lithium. Similar to the dibromide route, the methyl lithium replaces the two chloride atoms with methyl groups, yielding the final this compound product and lithium chloride (LiCl) as a byproduct. wikipedia.org

Step 2: Methylation Sb(CH₃)₃Cl₂ + 2CH₃Li → Sb(CH₃)₅ + 2LiCl

Two-Step Synthesis Summary

Step Starting Material Reagent(s) Intermediate/Product Byproduct
1. Chlorination Trimethylstibine Chlorine (Cl₂) Trimethylantimony Dichloride None

Considerations for Reaction Conditions and Yield Optimization

The successful synthesis of this compound relies on careful control of reaction conditions to maximize yield and purity. Several factors are critical in these organometallic reactions.

Stoichiometry : The use of at least two full equivalents of methyl lithium is crucial for the complete conversion of the dihalide precursor (either dibromide or dichloride) to the pentamethylated product. wikipedia.org An insufficient amount of methyl lithium would result in an incomplete reaction, leaving halogenated antimony compounds in the mixture.

Solvent : Organolithium reactions are typically conducted in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). These solvents are required because methyl lithium is highly reactive and will react with protic solvents (like water or alcohols). The solvent must be free of moisture and oxygen to prevent the decomposition of the reagent and side reactions.

Temperature : Reactions involving highly reactive reagents like methyl lithium are often performed at low temperatures (e.g., below 0 °C) to control the reaction rate and minimize the formation of unwanted byproducts.

Product Isolation : A significant challenge in these syntheses is the separation of the desired this compound product from the lithium halide (LiCl or LiBr) byproduct. The salt byproduct is insoluble in the typical nonpolar solvents used for the reaction and product extraction. mdpi.com Therefore, techniques such as filtration or centrifugation are necessary to remove the solid salt from the solution containing the product. mdpi.com

Key Optimization Parameters

Parameter Consideration Rationale
Reactant Ratio Use of ≥2 equivalents of methyl lithium. Ensures complete substitution of both halide atoms.
Solvent Choice Anhydrous diethyl ether or THF. Prevents decomposition of the highly reactive methyl lithium reagent.
Temperature Control Low temperatures (e.g., < 0 °C). Manages the exothermic nature of the reaction and reduces side products.

| Byproduct Removal | Filtration or centrifugation. | Separates the insoluble lithium halide salt from the final product. |

Molecular Structure and Bonding Dynamics of Pentamethylantimony

Gas-Phase Molecular Structure Determination by Electron Diffraction

Electron diffraction studies have been instrumental in elucidating the precise molecular structure of pentamethylantimony in the gaseous state. researchgate.net These investigations have confirmed a specific geometric arrangement and provided accurate measurements of its bond lengths and angles. researchgate.net

Trigonal Bipyramidal Geometry in the Gas Phase

In the gas phase, this compound adopts a trigonal bipyramidal geometry. researchgate.netelectronicsandbooks.com This structure consists of a central antimony atom bonded to five methyl groups. Three of the methyl groups occupy equatorial positions, forming a triangular plane around the antimony atom, while the other two methyl groups are situated in axial positions, perpendicular to the equatorial plane. researchgate.netwikipedia.org

Experimental Bond Distances (Sb-C Equatorial, Sb-C Axial)

Electron diffraction experiments have determined the bond lengths between the central antimony atom and the carbon atoms of the methyl groups. The equatorial antimony-carbon (Sb-C) bond distance is 214.0(5) pm, while the axial Sb-C bond length is longer at 226.4(11) pm. researchgate.netresearchgate.net

Table 1: Experimental Bond Distances in Gas-Phase this compound

Bond TypeBond Distance (pm)
Sb-C (Equatorial)214.0(5)
Sb-C (Axial)226.4(11)

Data sourced from electron diffraction studies.

Experimental Bond Angles (C-Sb-C Equatorial, C-Sb-C Axial-Equatorial)

The bond angles within the this compound molecule have also been characterized. The angle between two equatorial carbon-antimony-carbon (C-Sb-C) bonds is approximately 120°. wikipedia.org The angle between an axial carbon-antimony-carbon bond and an equatorial one is about 90°. wikipedia.org

Solid-State Structural Analysis

The crystalline structure of this compound has been determined through X-ray diffraction, revealing its arrangement in the solid state. electronicsandbooks.com

Orthorhombic Crystallographic System

In the solid state, this compound crystallizes in the orthorhombic system. wikipedia.org This crystal system is characterized by three unequal axes that are all perpendicular to each other. galleries.comwikipedia.org

Unit Cell Parameters and Space Group

At a temperature of -143 °C, the unit cell dimensions for this compound have been determined. wikipedia.org The parameters are a = 6.630 Å, b = 11.004 Å, and c = 11.090 Å. wikipedia.org The crystal structure belongs to the space group Ccmm. wikipedia.org

Table 2: Crystallographic Data for Solid this compound at -143 °C

ParameterValue
Crystal SystemOrthorhombic
Space GroupCcmm
a6.630 Å
b11.004 Å
c11.090 Å

Data obtained from X-ray diffraction analysis.

Theoretical Frameworks of Hypervalency in this compound

This compound, with the formula Sb(CH₃)₅, is a well-established example of a hypervalent compound. wikipedia.org Hypervalency describes the ability of an atom in a molecule to expand its valence shell beyond the eight electrons dictated by the octet rule. iitd.ac.inmdpi.com In this compound, the central antimony atom forms bonds with five methyl groups, resulting in a total of ten valence electrons in its outer shell.

Historically, the concept of d-orbital participation was invoked to explain the bonding in hypervalent molecules. This model suggested that the central atom utilizes its vacant d-orbitals to accommodate the additional electrons. However, quantum chemical calculations have since shown that the involvement of d-orbitals in the bonding of main-group elements is minimal and they primarily serve as polarization functions. iitd.ac.inmdpi.com

Modern theoretical frameworks provide a more accurate description of bonding in hypervalent compounds like this compound. One widely accepted model is the three-center, four-electron (3c-4e) bond. In the trigonal bipyramidal structure of this compound, the two axial methyl groups and the central antimony atom can be described as forming a linear 3c-4e bond. This model involves the transfer of electrons from the central atom to nonbonding molecular orbitals formed with the ligands. iitd.ac.in This results in weaker, longer bonds for the axial substituents compared to the equatorial ones.

Another perspective is to consider the bonding in terms of a combination of covalent and ionic resonance forms that accurately reflect the charge distribution within the molecule. digitellinc.com This approach avoids the problematic assumption of d-orbital hybridization and provides a more nuanced understanding of the electronic structure.

Intramolecular Dynamics: Berry Pseudorotation and Exchange Processes

This compound is a fluxional molecule, meaning its atoms undergo rapid rearrangement at a rate that can be observed by spectroscopic methods. researchgate.net The primary mechanism for this intramolecular exchange is Berry pseudorotation. researchgate.netnumberanalytics.com This process allows for the interchange of the axial and equatorial methyl groups without the breaking of any bonds.

The Berry pseudorotation mechanism involves a low-energy transition state with a square pyramidal geometry. researchgate.netrsc.org The process can be visualized as two of the equatorial groups moving closer together while the two axial groups spread apart, passing through a square-based pyramidal intermediate. This is followed by the original axial groups becoming equatorial and two of the original equatorial groups becoming axial.

The energy barrier for this pseudorotation in this compound is very low. researchgate.net This is evidenced by nuclear magnetic resonance (NMR) spectroscopy. Even at temperatures as low as -100 °C, the ¹H and ¹³C NMR spectra of this compound show only a single signal for the methyl groups. wikipedia.orgresearchgate.net This indicates that the exchange between the axial and equatorial positions is so rapid on the NMR timescale that the spectrometer detects only an averaged environment for all five methyl groups. wikipedia.org This dynamic process is a key feature of the chemistry of many five-coordinate compounds. doi.org

Comparative Structural Analysis with Other Pentamethylpnictides (Arsenic, Bismuth)

The pentamethyl derivatives of the pnictogen group (Group 15), which includes arsenic (As), antimony (Sb), and bismuth (Bi), provide a valuable series for comparative structural analysis. Pentamethylarsenic (As(CH₃)₅), this compound (Sb(CH₃)₅), and pentamethylbismuth (B12692907) (Bi(CH₃)₅) all adopt a trigonal bipyramidal geometry in the gas phase and in the solid state. wikipedia.orgacs.orgwikipedia.org This geometry consists of two axial and three equatorial positions for the methyl groups. wikipedia.org

A key structural feature of these molecules is the difference in the lengths of the axial and equatorial bonds. In all three compounds, the axial bonds are significantly longer and therefore weaker than the equatorial bonds. This is consistent with the 3c-4e bonding model for the axial substituents.

CompoundPnictogen-Carbon (equatorial) Bond Length (pm)Pnictogen-Carbon (axial) Bond Length (pm)Molecular Geometry
Pentamethylarsenic (As(CH₃)₅)197.5207.3Trigonal Bipyramidal acs.org
This compound (Sb(CH₃)₅)214.0226.4Trigonal Bipyramidal researchgate.net
Pentamethylbismuth (Bi(CH₃)₅)~223.5~233Trigonal Bipyramidal electronicsandbooks.com

As we move down the group from arsenic to bismuth, the bond lengths increase as expected due to the larger atomic radius of the central atom. This compound is noted to be more stable than pentamethylbismuth. wikipedia.org The latter is a blue-violet solid that decomposes in the gas phase or in solution. wikipedia.org The unusual color of pentamethylbismuth is attributed to a HOMO-LUMO transition, where the LUMO is stabilized by relativistic effects on the bismuth 6s orbitals. wikipedia.org

Structural Contrasts with Pentamethyl Derivatives of Early Transition Metals (e.g., Tantalum)

A fascinating structural contrast emerges when comparing this compound with pentamethyl derivatives of early transition metals, such as pentamethyltantalum (Ta(CH₃)₅). While this compound adopts a trigonal bipyramidal structure, ab initio calculations and gas-phase electron diffraction experiments have shown that pentamethyltantalum has a square pyramidal geometry. researchgate.net

This difference in structure is significant as both are pentacoordinate species. The preference for a square pyramidal structure in pentamethyltantalum, a d⁰ complex, is attributed to electronic factors specific to transition metals. researchgate.net In contrast, as a main group element, the stereochemistry of this compound is well-described by models like VSEPR theory and the 3c-4e bonding concept, which favor the trigonal bipyramidal arrangement. electronicsandbooks.com

The energy difference between the trigonal bipyramidal and square pyramidal forms for this compound is small, with the trigonal bipyramid being the ground state and the square pyramid being the transition state for Berry pseudorotation. researchgate.net For pentamethyltantalum, the square pyramidal geometry is the ground state. researchgate.net This highlights the distinct electronic preferences that govern the molecular geometries of main group elements versus transition metals, even when they have the same number of substituents.

Advanced Spectroscopic Characterization of Pentamethylantimony

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules. For pentamethylantimony, both ¹H and ¹³C NMR have been instrumental in understanding its fluxional nature. wikipedia.orgresearchgate.net

In its static trigonal bipyramidal structure, one would expect to see two distinct signals in the ¹H NMR spectrum, corresponding to the protons of the axial and equatorial methyl groups. However, the ¹H NMR spectrum of this compound at room temperature displays only a single sharp resonance. This observation indicates a rapid exchange process is occurring, making all methyl protons magnetically equivalent on the NMR timescale. wikipedia.orgresearchgate.net

Remarkably, this singlet persists even at temperatures as low as -100 °C. wikipedia.org This suggests that the energy barrier for the exchange process is very low. The fluxional behavior is attributed to a Berry pseudorotation, a process where axial and equatorial ligands of a trigonal bipyramidal molecule interchange positions through a square pyramidal intermediate. researchgate.netwikipedia.org This rapid intramolecular rearrangement averages the magnetic environments of the axial and equatorial protons, leading to the single observed peak.

Interactive Data Table: ¹H NMR Data for this compound

SolventTemperature (°C)Chemical Shift (δ, ppm)MultiplicityAppearanceReference
CD₂Cl₂Room TemperatureNot specifiedSingletSharp researchgate.net
Not specified-100Not specifiedSingletOne kind of hydrogen position wikipedia.org

Similar to the ¹H NMR, the ¹³C NMR spectrum of this compound in deuterated dichloromethane (B109758) (CD₂Cl₂) also shows only a single resonance for the methyl carbons, which remains sharp down to -90 °C. researchgate.net This provides further evidence for the rapid fluxional process that equilibrates the axial and equatorial methyl groups. The observation of a single peak in both ¹H and ¹³C NMR spectra down to low temperatures confirms that the Berry pseudorotation is a very low-energy process. researchgate.netwikipedia.org

Interactive Data Table: ¹³C NMR Data for this compound

SolventTemperature (°C)AppearanceReference
CD₂Cl₂-90Sharp singlet researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of molecules. Studies on this compound have shown that its vibrational spectra are consistent with a trigonal bipyramidal (D₃h symmetry) structure. electronicsandbooks.comcdnsciencepub.com

Infrared spectroscopy has been utilized to study the chemisorption of this compound on silica (B1680970) surfaces. acs.org The reaction of this compound with silanol (B1196071) groups on silica leads to the formation of a single chemisorbed species, SiOSbMe₄. acs.org The IR spectra of related organoantimony compounds have also been reported and analyzed. researchgate.net

Raman spectroscopy complements IR data and is particularly useful for studying symmetric vibrations. The combined IR and Raman spectra of this compound have been analyzed to assign the fundamental vibrational modes, further supporting the trigonal bipyramidal geometry in the gas and liquid phases. electronicsandbooks.comresearchgate.net

Ultraviolet (UV) Absorption Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound exhibits two absorption bands at 238 nm (2380 Å) and 250 nm (2500 Å). wikipedia.org These absorptions are likely due to electronic transitions involving the antimony-carbon bonds and the non-bonding electrons on the antimony atom.

Interactive Data Table: UV Absorption Data for this compound

Absorption Maximum 1 (nm)Absorption Maximum 2 (nm)Reference
238250 wikipedia.org

Reactivity and Reaction Mechanisms of Pentamethylantimony

Reactions with Protic Acids

Pentamethylantimony readily reacts with a wide array of protic acids, even very weak ones. wikipedia.org These reactions are a cornerstone of its chemistry, providing a versatile route to tetramethylstibonium compounds.

Formation of Tetramethylstibonium Salts

A general and significant reaction of this compound with protic acids (HX) is the formation of tetramethylstibonium salts, [(CH₃)₄Sb]X. wikipedia.org In this process, the antimony center is protonated, leading to the cleavage of an antimony-methyl bond.

Elimination of Methane (B114726)

A characteristic feature of the reaction between this compound and protic acids is the elimination of one equivalent of methane (CH₄). wikipedia.orgresearchgate.net This occurs as a methyl group abstracts the acidic proton from the protic reactant. For instance, the reaction with phosphonic and phosphinic acids results in the elimination of methane and the formation of tetramethylstibonium derivatives. wikipedia.org

Specific Reactants

This compound has been shown to react with a diverse range of protic acids, highlighting its reactivity. These reactants include:

Water (H₂O), Alcohols (ROH), and Thiols (RSH): this compound reacts with these weak acids to form tetramethylstibonium hydroxides, alkoxides, and thiolates, respectively. wikipedia.orglibretexts.orgscribd.com The reaction with thiols in a 1:2 molar ratio, however, does not yield the expected (CH₃)₃Sb(SR)₂ but rather its decomposition products, (CH₃)₃Sb and RSSR. researchgate.net

Phenol (B47542) (C₆H₅OH): Reaction with phenol leads to the formation of tetramethylstibonium phenoxide. wikipedia.org

Carboxylic Acids (RCOOH): Carboxylic acids react with this compound to yield tetramethylstibonium carboxylates. wikipedia.org For example, the reaction with anhydrous glacial acetic acid produces tetramethylantimony acetate. researchgate.net Reactions with carboxylic acids like benzoic, o-phthalic, salicylic, 4-ethoxy-salicylic, oxalic, and malic acids in a 1:2 molar ratio afford tetramethylstibonium hydrogendicarboxylates with the elimination of methane. researchgate.net

Hydrogen Fluoride (B91410) (HF): The reaction with hydrogen fluoride results in the formation of tetramethylstibonium fluoride. wikipedia.org

Thiocyanic Acid (HSCN) and Hydrazoic Acid (HN₃): this compound reacts with these acids to form the corresponding tetramethylstibonium thiocyanate (B1210189) and azide. wikipedia.orgwikipedia.org

Difluorophosphoric Acid (HF₂PO₂) and Thiophosphinic Acids (R₂P(S)OH): These stronger acids also react with this compound to produce the respective tetramethylstibonium salts. wikipedia.org

Alkylsilols (R₃SiOH): The reaction with alkylsilols yields tetramethylstibonium siloxides. wikipedia.org Similarly, it reacts with incompletely-condensed silsesquioxanes to form metallasilsesquioxanes. wikipedia.orggoogle.comacs.orgacs.org

The following table summarizes the products of the reaction between this compound and various protic acids.

Protic Acid ReactantProduct
Water (H₂O)Tetramethylstibonium hydroxide
Alcohols (ROH)Tetramethylstibonium alkoxides
Thiols (RSH)Tetramethylstibonium thiolates
Phenol (C₆H₅OH)Tetramethylstibonium phenoxide
Carboxylic Acids (RCOOH)Tetramethylstibonium carboxylates
Hydrogen Fluoride (HF)Tetramethylstibonium fluoride
Thiocyanic Acid (HSCN)Tetramethylstibonium thiocyanate
Hydrazoic Acid (HN₃)Tetramethylstibonium azide
Difluorophosphoric Acid (HF₂PO₂)Tetramethylstibonium difluorophosphate
Thiophosphinic Acids (R₂P(S)OH)Tetramethylstibonium thiophosphinates
Alkylsilols (R₃SiOH)Tetramethylstibonium siloxides

Reactions with Halogens: Methyl Group Substitution

This compound undergoes reaction with halogens, leading to the substitution of one or two methyl groups with halogen atoms. wikipedia.org This reaction provides a pathway to mixed methyl-halo organoantimony(V) compounds.

Reactions with Lewis Acids: Formation of Tetramethylstibonium Salts

In addition to protic acids, this compound also reacts with Lewis acids to form tetramethylstibonium salts. wikipedia.orgwikiwand.com This reactivity underscores the ability of the antimony center to interact with electron-deficient species. Examples of such reactions include the formation of [(CH₃)₄Sb]TlBr₄ and [(CH₃)₄Sb][CH₃SbCl₅]. wikipedia.org

Ligand Exchange Reactions and Mechanistic Studies

The ligand exchange reactions (LERs) of this compound have been the subject of theoretical studies. researchgate.net Computational analyses using density functional theory (DFT) and coupled cluster calculations have provided insights into the mechanism of these exchanges. researchgate.net For methyl-ligated hypervalent antimony compounds like this compound, the ligand exchange pathway is predicted to be concerted. researchgate.net The mechanism is thought to be similar to that of tetramethyltellurium (Me₄Te), where the lone pair of electrons on the central atom does not participate in the ligand exchange. researchgate.net Studies have also shown that a mixture of Me₄Te and this compound undergoes ligand exchange more readily than each compound individually. researchgate.net

Exchange with Organotellurium Compounds

This compound participates in exchange reactions with organotellurium compounds. researchgate.net The ligand exchange reaction between tetramethyltellurium (Me₄Te) and this compound (Me₅Sb) has been shown to proceed more readily than the self-exchange of each component individually. researchgate.net This suggests a lower activation barrier for the mixed exchange reaction. The mechanism is thought to be similar to the self-exchange of Me₄Te, where the lone pair of electrons on the tellurium atom does not participate in the reaction. researchgate.net

Chemisorption on Silica (B1680970) Surfaces

Infrared spectroscopy has been instrumental in studying the chemisorption of this compound onto silica surfaces. acs.orgresearchgate.net When this compound is exposed to a silica surface, it reacts with the surface silanol (B1196071) groups to form a single chemisorbed product, ≡SiOSbMe₄. acs.orgresearchgate.netresearchgate.net This reaction occurs regardless of the temperature at which the silica was pre-treated (activated) under vacuum, which can range from room temperature to 1000 °C. acs.orgresearchgate.net

A key observation is that hydrogen-bonded silanol groups on the silica surface react more rapidly and to completion with this compound than the isolated silanol groups. acs.orgresearchgate.netresearchgate.net Unlike some other reactive organometallic compounds, there is no significant evidence of this compound reacting with the siloxane bridges (Si-O-Si) on the silica surface. acs.orgresearchgate.net

The resulting chemisorbed species, ≡SiOSbMe₄, exhibits notable stability. It does not react with water vapor at room temperature or at 100 °C. acs.orgresearchgate.net However, upon heating under vacuum to temperatures between 250 and 300 °C, the chemisorbed species decomposes. acs.org This decomposition process yields surface silyl (B83357) methyl (SiOMe) groups and gaseous trimethylantimony (B1201520) (SbMe₃). acs.orgresearchgate.net The original silanol groups can be regenerated by reacting the ≡SiOSbMe₄ surface with gaseous hydrogen chloride (HCl), which produces tetramethylantimony chloride (SbMe₄Cl) and regenerates the ≡SiOH group. acs.org

Formation of Surface Si-O-Sb(CH₃)₄ Groups

When this compound, with the chemical formula Sb(CH₃)₅, reacts with the surface of silica (SiO₂), it leads to the formation of surface tetramethylstibonium groups bound to the silica through an oxygen atom, denoted as Si-O-Sb(CH₃)₄. wikipedia.orgacs.orgacs.org This reaction has been observed consistently, regardless of the temperature at which the silica was pre-treated (activated) under vacuum, which can range from room temperature up to 1000 °C. acs.orgacs.org The primary evidence for the formation of this single chemisorbed product comes from infrared spectroscopy studies. acs.orgacs.org Methane is the sole gaseous product of this reaction. acs.org This transformation is a key example of the ability of this compound to act as a hydrogen sequestering agent, reacting with surface hydroxyl (silanol, Si-OH) groups. acs.org

Differential Reactivity with Hydrogen-Bonded versus Isolated Silanols

The silica surface contains different types of silanol groups, primarily isolated silanols and those that are hydrogen-bonded to each other. This compound displays a preferential reactivity towards these different silanol species. Infrared spectroscopy studies have shown that the hydrogen-bonded silanols react to completion more rapidly than the isolated silanols. acs.orgacs.org Specifically, within the initial moments of the reaction, the bands corresponding to hydrogen-bonded silanols diminish quickly, while the reaction with isolated silanols continues over a longer period. acs.org This differential reactivity provides insights into the accessibility and reactivity of various hydroxyl configurations on the silica surface.

Absence of Significant Reaction with Siloxane Sites

In contrast to its reactivity with silanol groups, this compound shows no significant reaction with the siloxane bridges (Si-O-Si) on the silica surface. acs.orgacs.org This is a notable difference when compared to other reactive metal-alkyl compounds, such as trimethylaluminium (AlMe₃), which are known to react with these sites. acs.org The inertness of this compound towards siloxane sites highlights its specific chemical behavior in surface modification processes.

Regeneration of Silanol Groups and Conversion to Tetramethylstibonium Chloride in Presence of HCl

The Si-O-Sb(CH₃)₄ surface groups, formed from the reaction of this compound with silica, can be chemically altered. While these groups are unreactive towards water vapor at both room temperature and 100 °C, they do react with gaseous hydrogen chloride (HCl). acs.org The introduction of excess HCl leads to the regeneration of the surface silanol groups (Si-OH). acs.org Concurrently, the surface-bound antimony species is converted into tetramethylstibonium chloride (Sb(CH₃)₄Cl), which is released from the surface. acs.org This reaction effectively reverses the initial surface modification, demonstrating a method to restore the original hydroxylated silica surface.

Thermal Decomposition Pathways

Heating the silica surface after its reaction with this compound induces decomposition of the chemisorbed species.

Decomposition to Trimethylstibine and Surface Methylation

When the silica surface functionalized with Si-O-Sb(CH₃)₄ groups is heated under vacuum to temperatures between 250 °C and 300 °C, it undergoes decomposition. wikipedia.orgacs.orgacs.org This thermal treatment results in the formation of surface methyl groups attached to the silica (Si-O-CH₃) and the release of gaseous trimethylstibine (Sb(CH₃)₃). acs.orgacs.org This process indicates a transfer of a methyl group from the antimony complex to the silica surface, a phenomenon known as surface methylation. wikipedia.org

Theoretical and Computational Investigations of Pentamethylantimony

Ab Initio Molecular Orbital (MO) Calculations for Structural Elucidation

Theoretical studies employing ab initio molecular orbital (MO) calculations have been instrumental in elucidating the structure of pentamethylantimony (Sb(CH₃)₅). These computational methods have been used to model the geometry of the molecule and predict its structural parameters.

Early research optimized the trigonal bipyramidal and square pyramidal models of Sb(CH₃)₅ at the Self-Consistent Field (SCF) MO level. researchgate.net These calculations were crucial in confirming the ground-state geometry of the molecule. The results of these calculations are in good agreement with experimental data obtained from gas electron diffraction, which also confirmed a trigonal bipyramidal structure. researchgate.net

The ab initio MO calculations provided key geometrical parameters. For the trigonal bipyramidal structure, the calculated bond distances for the axial and equatorial methyl groups were determined. researchgate.netwikipedia.org These theoretical values complement experimental findings, which show the axial Sb-C bonds to be longer than the equatorial Sb-C bonds. researchgate.netwikipedia.org Specifically, gas electron diffraction data indicates Sb-C(eq) bond distances of 214.0(5) pm and Sb-C(ax) bond distances of 226.4(11) pm. researchgate.net

Density Functional Theory (DFT) and Coupled Cluster (CC) Calculations for Bonding and Energetics

Density Functional Theory (DFT) and Coupled Cluster (CC) calculations have provided deeper insights into the bonding and energetics of this compound and related hypervalent compounds. These advanced computational techniques have been particularly useful in analyzing the energetics of different conformations and understanding the nature of ligand exchange reactions.

Dispersion-corrected DFT and coupled cluster calculations were employed to analyze the ligand exchange reactions (LERs) of hypervalent antimony compounds, including those with methyl ligands. researchgate.net These studies revealed that dispersion forces play a significant role in the formation of reactant and product complexes during these reactions. researchgate.net

Furthermore, calculations at the Modified Coupled Pair Functional (MCPF) level, which includes electron correlation, were used to determine the relative energies of the trigonal bipyramidal and square pyramidal configurations of this compound. researchgate.net These calculations indicated that the trigonal bipyramidal geometry is the more stable ground state. researchgate.net Similar theoretical approaches have also been applied to predict the stability and structure of the yet-to-be-synthesized pentamethylbismuth (B12692907) (Bi(CH₃)₅), suggesting it would also adopt a trigonal bipyramidal geometry. researchgate.net

Computational Studies on Conformational Energy Barriers

Computational studies have been essential in determining the energy barriers associated with conformational changes in this compound. The molecule is known to be fluxional, undergoing rapid exchange of its axial and equatorial methyl groups. researchgate.net This process is believed to occur via a Berry pseudorotation mechanism, which proceeds through a square pyramidal transition state. researchgate.net

To quantify the energy landscape of this process, ab initio MO calculations, including electron correlation at the Modified Coupled Pair Functional (MCPF) level, were performed. researchgate.net These calculations optimized both the trigonal bipyramidal (ground state) and square pyramidal (transition state) structures. The results of these calculations are summarized in the table below.

ConformationRelative Energy (kJ mol⁻¹)
Trigonal Bipyramidal0
Square Pyramidal7.1

Table 1: Calculated relative energies of this compound conformations.

The calculated energy difference of 7.1 kJ mol⁻¹ between the two configurations represents the energy barrier for the Berry pseudorotation. researchgate.net This low energy barrier is consistent with experimental observations from ¹³C NMR spectroscopy, which shows only a single sharp line down to -90°C, indicating rapid exchange on the NMR timescale. researchgate.net

In addition to the pseudorotation barrier, the barrier to the rotation of the methyl groups themselves has been estimated. Based on the experimentally observed average torsion of the methyl groups, the barrier to methyl rotation is estimated to be approximately 5.7 ± 2.0 kJ mol⁻¹. researchgate.net

Application of Valence Shell Electron Pair Repulsion (VSEPR) Theory

Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model used to predict the three-dimensional geometry of molecules based on the principle of minimizing electrostatic repulsion between electron pairs in the valence shell of a central atom. For pentacoordinate species like this compound, which have five bonding pairs and no stereochemically active lone pairs around the central antimony atom, VSEPR theory predicts a trigonal bipyramidal geometry to be the most stable arrangement. wikipedia.org

This prediction is consistent with both experimental findings from gas electron diffraction and more sophisticated computational calculations. researchgate.net The trigonal bipyramidal structure of this compound features two distinct types of ligand positions: two axial and three equatorial. wikipedia.org This arrangement maximizes the distance between the five methyl groups, thereby minimizing electron-electron repulsion as predicted by the VSEPR model.

Theoretical Analysis of Ligand Exchange Mechanisms

Theoretical studies have been conducted to understand the mechanisms of ligand exchange reactions (LERs) in hypervalent antimony compounds. For this compound, computational analyses using dispersion-corrected Density Functional Theory (DFT) and Coupled Cluster (CC) calculations have been particularly insightful. researchgate.net

These theoretical investigations have predicted that for methyl-ligated antimony compounds, the ligand exchange pathway is concerted. researchgate.net This is in contrast to phenyl-ligated antimony compounds, where a stepwise pathway is predicted. researchgate.net The analysis of the LER in this compound suggests a mechanism similar to that of tetramethyltellurium (Me₄Te). researchgate.net Further analysis using Natural Localized Molecular Orbital (NLMO) methods for the reaction of Me₄Te indicated that the lone pair of electrons on the central atom does not participate in the ligand exchange. researchgate.net It is elucidated that the LER of antimony compounds like this compound proceeds along a similar mechanism. researchgate.net

Advanced Research Applications and Emerging Directions in Pentamethylantimony Chemistry

Role as a Precursor in Organometallic Synthesis

Pentamethylantimony serves as a specialized molecular precursor in organometallic synthesis, particularly for the deposition of inorganic materials through techniques like Metal-Organic Chemical Vapour Deposition (MOCVD). The success of MOCVD is highly dependent on the availability of suitable molecular precursors with high purity and desirable decomposition characteristics. Organoantimony compounds, including this compound, are investigated as alternatives to conventional Group V precursors like stibine (B1205547) (SbH₃), which suffers from low thermal stability.

The design and synthesis of such precursors are driven by the increasing complexity of electronic and optoelectronic devices that require cleaner deposition and lower decomposition temperatures. Research in this area focuses on synthesizing a variety of organoantimony compounds and developing methods for their purification, often involving the formation and recrystallization of adducts to ensure the high level of purity required for semiconductor applications.

Utility in the Synthesis of Novel Organotin(II) Anionic Species

A review of the scientific literature did not yield specific information or detailed methodologies regarding the utility of this compound as a reagent or precursor in the synthesis of novel organotin(II) anionic species. While the field of organotin chemistry is extensive, with various synthetic routes for creating tin-carbon bonds, a direct application of this compound for this particular purpose is not prominently documented in the available research. lupinepublishers.comlupinepublishers.comwikipedia.orgrjpbcs.com The synthesis of organotin compounds typically involves the alkylation of tin halides using reagents like Grignard reagents or organoaluminium compounds. lupinepublishers.comlupinepublishers.comwikipedia.org

Contributions to the Understanding and Modification of Silica (B1680970) Surfaces

This compound has proven to be a valuable reagent for studying the chemistry of silica surfaces. Infrared spectroscopy studies have shown that the reaction between this compound and silica is remarkably straightforward. lupinepublishers.com When Sb(CH₃)₅ is chemisorbed on silica, it reacts with surface silanol (B1196071) groups (SiOH) to form a single, stable product: tetramethylstibonium silicate (B1173343) (⋮SiOSbMe₄). lupinepublishers.com

This reaction proceeds regardless of the silica's activation temperature (from room temperature to 1000 °C) or the degree of hydrogen bonding among the silanol groups. lupinepublishers.com A notable finding is that hydrogen-bonded silanols react more rapidly and to completion faster than isolated silanols. lupinepublishers.com Unlike many other reactive metal-alkyl compounds, this compound shows no significant reaction with the siloxane bridges (Si-O-Si) on the silica surface. lupinepublishers.com The resulting chemisorbed tetramethylstibonium species is robust and does not react with water vapor, even at elevated temperatures of 100 °C. lupinepublishers.com This well-defined surface chemistry allows for the precise modification of silica surfaces, a critical aspect in fields such as chromatography, catalysis, and nanomaterials. wikipedia.orgnih.gov

Reaction of this compound with Silica Surface Groups
Reactant on Silica SurfaceProduct of ChemisorptionReactivity NotesSource
Isolated Silanol (SiOH)Tetramethylstibonium Silicate (⋮SiOSbMe₄)Reacts to form a single, stable product. lupinepublishers.com
Hydrogen-Bonded SilanolTetramethylstibonium Silicate (⋮SiOSbMe₄)Reacts faster and more completely than isolated silanols. lupinepublishers.com
Siloxane Bridge (Si-O-Si)No significant reactionDemonstrates high selectivity for silanol groups. lupinepublishers.com

Significance in the Development of Polyhedral Oligomeric Silsesquioxanes (POSS) Based Materials

While direct use of this compound is not specified, the incorporation of pentavalent antimony into Polyhedral Oligomeric Silsesquioxanes (POSS) highlights a significant direction in advanced materials. lupinepublishers.com POSS are a class of hybrid compounds with a cage-like inorganic core of silicon and oxygen (RSiO₃/₂)ₙ and organic substituents (R) at the vertices. lupinepublishers.com These nanoscale building blocks are used to create materials with enhanced thermal, mechanical, and chemical properties. mdpi.comgelest.com

Researchers have successfully incorporated Sb(V) ions into a polycondensed silsesquioxane network using a "corner-capping" reaction. lupinepublishers.com In this process, a pentavalent antimony source, such as antimony pentachloride (SbCl₅), reacts with an incompletely condensed POSS cage, like heptaisobutyl POSS, in the presence of a base. lupinepublishers.com This results in a hybrid material where the antimony atom is integrated into the silsesquioxane structure. lupinepublishers.com Spectroscopic and analytical techniques confirm the success of this incorporation, leading to heterogenous multimeric arrangements with POSS cages linked to Sb(V) centers. lupinepublishers.com Such Sb-containing POSS materials represent a novel class of inorganic-organic hybrid materials with potential applications stemming from the combined properties of the robust POSS cage and the unique characteristics of the pentavalent antimony center. lupinepublishers.com

Synthesis of Sb(V)-Containing POSS Material
ComponentChemical Formula/NameRole in SynthesisSource
POSS PrecursorHeptaisobutyl POSS (hib-POSS)Inorganic cage building block lupinepublishers.com
Antimony SourceAntimony Pentachloride (SbCl₅)Source of pentavalent antimony (Sb(V)) lupinepublishers.com
BaseTriethylamine (Et₃N)Acid scavenger lupinepublishers.com
SolventTetrahydrofuran (B95107) (THF)Reaction medium lupinepublishers.com

Future Research Directions in Pentavalent Organoantimony Chemistry

The chemistry of pentavalent organoantimony compounds is evolving, with several promising future research directions. A significant area of exploration is their application as potent Lewis acids. The antimony center in the +V oxidation state possesses low-lying empty σ* orbitals, making it a strong electron pair acceptor. This property facilitates strong "pnictogen bonds"—a type of noncovalent interaction—which are being harnessed for anion recognition, transport, and catalysis.

Computational and experimental studies are focused on understanding the factors that control the Lewis acidity of these compounds, such as the steric and electronic effects of the organic substituents. For instance, research on triarylcatecholatostiboranes demonstrates how modifying aryl groups can tune the compound's ability to bind anions like fluoride (B91410).

Future work will likely involve the design of novel hypervalent organoantimony compounds with tailored structures for specific applications. This includes their use as catalysts or reagents in organic synthesis, such as in cross-coupling and arylation reactions, and potentially in the chemical fixation of carbon dioxide. As the understanding of their fundamental reactivity and bonding deepens, pentavalent organoantimony compounds are poised to find new and valuable applications in catalysis, materials science, and supramolecular chemistry.

Q & A

Q. What are the established synthetic routes for pentamethylantimony, and how are the products characterized?

this compound (Sb(CH₃)₅) is synthesized via alkylation reactions of antimony halides with methylating agents like Grignard reagents. A key method involves reacting SbCl₃ with methyl lithium (CH₃Li) in anhydrous ether, followed by purification under inert conditions . Characterization typically employs gas electron diffraction (GED) to determine molecular geometry (e.g., trigonal bipyramidal structure) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm methyl group environments . For example, GED data show Sb–C bond lengths of 2.12–2.15 Å and C–Sb–C angles of 72°–180° .

ReactantConditionsYield (%)Characterization Techniques
SbCl₃ + CH₃LiEt₂O, −78°C, N₂~85%NMR, GED, elemental analysis

Q. What experimental precautions are critical for handling this compound due to its stability?

this compound is air- and moisture-sensitive, requiring storage under argon or nitrogen. Decomposition pathways include methane release upon reaction with protic acids (e.g., carboxylic acids), forming tetramethylstibonium salts . Thermal stability studies suggest decomposition above 150°C, necessitating controlled-temperature environments for reactions. Always use Schlenk-line techniques and rigorously dry solvents .

Q. Which analytical techniques are most effective for validating this compound purity and structure?

Combine spectroscopic and diffraction methods:

  • NMR spectroscopy : ¹H NMR (δ ~1.5 ppm for methyl groups) and ¹¹⁹Sb NMR (chemical shifts confirm Sb coordination).
  • Mass spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 226 (Sb(CH₃)₅⁺) .
  • X-ray crystallography (if crystalline derivatives form): Resolves bond lengths/angles and lattice parameters .
  • Elemental analysis : Validate C/H/Sb ratios within ±0.3% theoretical values .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in acid-base reactions?

Mechanistic studies require kinetic monitoring (e.g., stopped-flow UV-Vis for rapid protonolysis) and isotopic labeling. For example, reactions with deuterated carboxylic acids (RCOOD) reveal deuterium incorporation into methane, supporting a proton-transfer mechanism . Computational methods (DFT) can model transition states, such as Sb–CH₃ bond cleavage pathways .

Q. What computational approaches are used to study this compound’s electronic structure and bonding?

Ab initio molecular orbital (MO) calculations at the MP2/cc-pVTZ level predict hypervalent bonding, with Sb utilizing 4d orbitals for methyl group interactions. Electron localization function (ELF) analyses show delocalized electron density around Sb, consistent with its trigonal bipyramidal geometry . Compare with Bi(CH₃)₅ to assess relativistic effects on bond lengths .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?

  • Statistical validation : Apply R-factor analysis in crystallography to assess model fit (e.g., R < 5% for reliable structures) .
  • Error propagation : Quantify uncertainties in bond lengths/angles using GED refinement software (e.g., least-squares fitting) .
  • Cross-technique corroboration : Align NMR chemical shifts with X-ray-derived geometries to resolve ambiguities .

Q. What methodologies are recommended for studying this compound’s environmental reactivity or toxicity?

  • Hydrolysis studies : Monitor Sb speciation in aqueous solutions via ICP-MS or ion chromatography .
  • Ecotoxicology assays : Use Daphnia magna or microbial models to assess acute toxicity (LC₅₀ values) under controlled pH/O₂ conditions .
  • Degradation tracking : Employ GC-MS to identify methylantimony oxides or volatile byproducts .

Q. How do steric and electronic properties of this compound compare to other organoantimony compounds?

Comparative studies:

  • Steric effects : Tolman cone angles (θ) quantify ligand bulk; Sb(CH₃)₅ has θ ≈ 160°, smaller than SbPh₅ (θ ≈ 180°) due to flexible CH₃ groups .
  • Electronic effects : NMR chemical shifts (¹¹⁹Sb) correlate with Lewis acidity; Sb(CH₃)₅ (δ ~1,200 ppm) is less acidic than SbCl₃ (δ ~3,000 ppm) .

Q. What strategies optimize the reproducibility of synthetic procedures for this compound?

  • Standardize reagent purity : Use ≥99% SbCl₃ and titrate CH₃Li for consistent reactivity .
  • In situ monitoring : FTIR tracks intermediate formation (e.g., Sb(CH₃)₃Cl₂) to adjust reaction times .
  • Statistical design : Apply factorial experiments to optimize temperature, solvent ratios, and stirring rates .

Q. How can researchers design collaborative studies to explore this compound’s applications in materials science?

Propose interdisciplinary workflows:

  • Coordination chemistry : Test Sb(CH₃)₅ as a precursor for Sb-doped semiconductors (e.g., GaSb thin films via CVD) .
  • Catalysis screening : Evaluate Sb(CH₃)₅ in cross-coupling reactions (e.g., C–C bond formation) with Pd/Fe catalysts .
  • Data sharing : Use platforms like Zenodo to publish crystallographic datasets (CIF files) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.